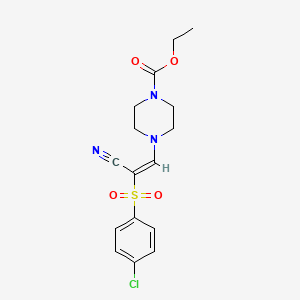
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide" is a synthetic molecule that may be explored for its potential applications in various fields of chemistry and biology. Although direct studies on this exact compound were not found, related research on similar compounds provides insights into its possible synthesis methods, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic building blocks like amino pyrimidines, thioureas, and esters. For instance, Ji et al. (2006) detailed the synthesis of a similar compound through the reaction of 2-amino-4,6-dimethoxyl pyrimidine, potassium thiocyanate, and methyl chloroformate in ethyl acetate, followed by recrystallization (Ji, 2006).
Molecular Structure Analysis
Molecular structure analysis, including crystallographic studies, provides insights into the compound's geometry and intermolecular interactions. Single-crystal X-ray diffraction is a common technique used to characterize the crystal structure of synthesized compounds, as demonstrated by Ji et al. (2006), who obtained crystallographic data for a related compound (Ji, 2006).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their functional groups participating in various reactions. The presence of acetamide, methoxy, and thiourea groups can lead to diverse chemical behaviors, including nucleophilic substitutions and condensation reactions. Studies on related compounds explore these reactions to synthesize derivatives with potential biological activities (Rehman et al., 2013).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments. These properties are determined through experimental measurements and are essential for compound characterization. While specific data on this compound were not found, related research provides methodologies for assessing these properties.
Chemical Properties Analysis
The chemical properties of a compound are influenced by its functional groups and molecular structure. Techniques such as vibrational spectroscopy and natural bond orbital analysis are used to explore the electronic structure, stability, and reactivity of compounds. For example, Jenepha Mary et al. (2022) utilized Raman and Fourier transform infrared spectroscopy to characterize the vibrational signatures of a similar compound, offering insights into its chemical properties (Jenepha Mary et al., 2022).
科学的研究の応用
Synthesis and Application in Medicinal Chemistry
- N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide has been used in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, which show potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmaceutical Research
- This compound has been explored in the pharmaceutical context, specifically in studies focusing on mucin biosynthesis in the stomach, a key area in gastric mucosal protective actions (Ichikawa, Ishihara, Saigenji, & Hotta, 1994).
Radiotracer Synthesis for Medical Imaging
- It has also been utilized in the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (Gao, Wang, & Zheng, 2016).
In Vivo Pharmacological Research
- A notable application is in the pharmacological research of this compound as a promising anticonvulsant, exploring its anticonvulsant activity and low toxicity, which are crucial factors in the development of new drugs for epilepsy treatment (Severina et al., 2020).
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-14-7-8-23-22(24-14)32-13-16-10-17(27)20(31-4)11-26(16)12-21(28)25-15-5-6-18(29-2)19(9-15)30-3/h5-11H,12-13H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPPGJTYKUVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2492576.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)
![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)

![1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2492582.png)
![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)


![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)
![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)